(S)-Imlunestrant tosylate

Oncology Clinical Trials ESR1 Mutation

Standard SERDs like fulvestrant require injections and lack brain penetrance, while elacestrant has a distinct efficacy profile. This research-grade (S)-enantiomer tosylate salt overcomes endocrine resistance in ESR1-mutant ER+ breast cancer. - **Application**: Positive control in CDX/PDX models (ESR1 Y537S, Y537N, E380Q); study brain metastasis or CDK4/6 combinations. - **Advantage**: Oral, once-daily, sustained ER degradation & PgR suppression. - **Supply**: ≥98% purity, stabilized tosylate salt. Reliable sourcing for preclinical in vivo work.

Molecular Formula C36H32F4N2O6S
Molecular Weight 696.7 g/mol
Cat. No. B12395947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Imlunestrant tosylate
Molecular FormulaC36H32F4N2O6S
Molecular Weight696.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF
InChIInChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m0./s1
InChIKeyWOXQMUXFSMQUSS-JCOPYZAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Imlunestrant Tosylate for Research: A Next-Generation Oral SERD


(S)-Imlunestrant tosylate is the research-grade (S)-enantiomer of the FDA-approved drug imlunestrant (Inluriyo), a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) and pure antagonist [1]. It is a small molecule designed to overcome endocrine resistance in estrogen receptor-positive (ER+) breast cancer, particularly in tumors harboring ESR1 mutations [2]. The tosylate salt form enhances physicochemical stability for research handling .

1 Research-grade (S)-enantiomer of imlunestrant; tosylate salt for handling stability
2 Reported pure ER antagonist / SERD profile; fits endocrine resistance model studies
3 Oral bioavailability supports PK/PD and combination regimen research

Why Imlunestrant Cannot Be Substituted by Fulvestrant or Other Oral SERDs


In-class substitution of imlunestrant with other SERDs like fulvestrant or elacestrant is not scientifically interchangeable due to fundamental differences in route of administration, brain penetrance, and the requirement for ESR1 mutation testing [1]. Fulvestrant requires painful intramuscular injections, limiting its convenience and potentially its pharmacodynamics [2]. Elacestrant, while oral, has a distinct efficacy and safety profile and is not indicated for all patients [3]. Furthermore, imlunestrant's approval by the FDA is contingent on the presence of specific ESR1 mutations, as determined by the companion diagnostic Guardant360 CDx, making its use a biomarker-guided decision rather than a broad endocrine therapy choice [4].

Route of administration mismatch
Fulvestrant is injectable; imlunestrant is oral. PK profiles and exposure dynamics may differ, limiting direct interchange in preclinical models.
Brain penetrance not universal in SERD class
Fulvestrant shows minimal CNS penetration. Using it as a substitute may confound brain metastasis or neuro-oncology research protocols.
ESR1 mutation-dependent activity context
Clinical use is biomarker-guided (ESR1 mutations). In wild-type ER models, substitution may alter target engagement interpretation.

Quantitative Differentiation of (S)-Imlunestrant Tosylate vs. SERD Alternatives


Superior Progression-Free Survival vs. Standard Endocrine Therapy in ESR1-Mutant Breast Cancer

In the pivotal Phase 3 EMBER-3 trial, imlunestrant demonstrated a statistically significant improvement in progression-free survival (PFS) compared to investigator's choice of endocrine therapy (fulvestrant or exemestane) in patients with ESR1-mutated, ER+/HER2- advanced breast cancer [1]. The absolute median PFS gain was 1.7 months, representing a 38% reduction in the risk of disease progression or death [1].

PFS comparison
Trial context
5.5 vs 3.8 months (HR 0.62, p=0.0008)
Reported PFS endpoint in ESR1-mutant population
Phase 3 EMBER-3, n=256; investigator-choice ET comparator
Oncology Clinical Trials ESR1 Mutation

Potent In Vitro Degradation of Mutant ERα (Y537N) with Single-Digit Nanomolar IC50

Imlunestrant demonstrates potent degradation of the clinically relevant Y537N ESR1 mutant ERα receptor. While both imlunestrant and other SERDs can degrade wild-type ERα, the potency against this resistance-driving mutation is a key differentiator . Imlunestrant shows a sub-10 nM IC50 for Y537N degradation, a value comparable to its activity against wild-type ERα, indicating maintained potency .

ERα degradation IC₅₀
Data to verify
9.6 nM (Y537N); 3.0 nM (WT)
Supports cell-based degradation assay context
Cross-study, MCF7 assay; limited source detail
Endocrinology Molecular Pharmacology ESR1 Mutation

High Binding Affinity for Both Wild-Type and Y537S Mutant ERα

Imlunestrant exhibits high-affinity binding to the ligand-binding domain of ERα, a critical first step for its mechanism of action . Crucially, this high affinity is largely retained against the Y537S mutant ERα, a common ESR1 mutation that drives constitutive, ligand-independent receptor activity and resistance to aromatase inhibitors . The sub-nanomolar Ki for wild-type ERα confirms its potent engagement of the target .

Binding affinity (Ki)
Data to verify
0.64 nM (WT); 2.8 nM (Y537S)
Supports target engagement assay interpretation
Fluorescence polarization assay; source review needed
Biochemistry Binding Assays ESR1 Mutation

Brain Penetrance: A Differentiating Pharmacokinetic Property for CNS Metastasis Research

Preclinical studies have characterized imlunestrant as a brain-penetrant small molecule, a property not shared by all SERDs, particularly the first-generation injectable fulvestrant [1]. This characteristic allows for direct investigation of ER inhibition within the central nervous system (CNS) [2]. The absolute oral bioavailability in humans is 10.9% [3].

CNS penetration
Reported
Brain-penetrant (preclinical) vs fulvestrant (non-penetrant)
Differentiates utility in brain metastasis models
Rodent BM models; human absolute bioavailability 10.9%
Pharmacokinetics CNS Metastasis Drug Development

Oral Administration vs. Intramuscular Injection for Fulvestrant

Imlunestrant is formulated for once-daily oral administration, a key practical differentiator from the first-generation SERD fulvestrant, which requires monthly intramuscular injections administered in a clinical setting [1]. This oral route eliminates injection-site reactions and the need for frequent clinic visits, potentially improving patient adherence and quality of life [2]. The recommended dose is 400 mg taken orally once daily [3].

Route of administration
Class-level inference
Oral (400 mg tablet) vs IM injection (fulvestrant)
Formulation handling and PK profile differ
Prescribing information; class-level comparison
Drug Delivery Patient Convenience Clinical Practice

Enhanced Efficacy in Combination with Abemaciclib (CDK4/6 Inhibitor)

The EMBER-3 trial demonstrated that the combination of imlunestrant plus abemaciclib significantly improved progression-free survival compared to imlunestrant alone in the overall patient population, regardless of ESR1 mutation status [1]. This combination represents a potential all-oral, chemotherapy-free regimen for advanced ER+ breast cancer [1].

Combination PFS
Trial context
+Abemaciclib: 9.4 vs 5.6 months (HR 0.57)
Supports combination study endpoint context
Phase 3 EMBER-3 overall population
Combination Therapy CDK4/6 Inhibitors Clinical Trials

Optimal Applications of (S)-Imlunestrant Tosylate in Oncology Research


Modeling Endocrine Resistance Driven by ESR1 Mutations (Y537S, Y537N)

Use (S)-Imlunestrant tosylate as a positive control or investigational agent in cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models harboring clinically relevant ESR1 mutations (e.g., Y537S, Y537N, E380Q). Its demonstrated preclinical efficacy against these mutations [1] allows for the study of resistance mechanisms and the evaluation of novel combination strategies designed to overcome endocrine resistance.

Investigating ER+ Breast Cancer Brain Metastasis (BCBM)

Employ (S)-Imlunestrant tosylate as a tool compound in in vivo models of ER+ breast cancer brain metastasis. Its unique brain-penetrant property among SERDs [2] enables research into the role of ER signaling within the CNS tumor microenvironment and the evaluation of its efficacy in preventing or treating brain metastases, a critical area of unmet medical need [3].

Developing All-Oral Combination Regimens with CDK4/6 Inhibitors

Utilize (S)-Imlunestrant tosylate in preclinical combination studies with CDK4/6 inhibitors (e.g., abemaciclib, palbociclib). The strong clinical efficacy signal from the EMBER-3 trial [4] provides a rationale for further mechanistic investigation of this combination, potentially leading to optimized, chemotherapy-sparing treatment protocols for ER+ advanced breast cancer.

Pharmacodynamic Studies of Continuous ER Target Inhibition

Leverage (S)-Imlunestrant tosylate in studies assessing the duration and depth of estrogen receptor (ER) degradation and downstream transcriptional suppression in tumor tissue. Its once-daily oral dosing and sustained inhibition of ER-dependent genes like progesterone receptor (PgR) make it an ideal tool for time-course pharmacodynamic experiments in preclinical models, providing insights into optimal target coverage and scheduling.

Application
Selection Property
Validation Focus
ESR1 mutation-driven resistance models
Enantiomer-specific SERD activity
ER degradation endpoint in mutant cell lines
Breast cancer brain metastasis research
Reported brain penetrance
CNS ER signaling modulation
CDK4/6 inhibitor combination studies
Oral SERD combination compatibility
Synergy and schedule optimization
ER target engagement pharmacodynamics
Sustained oral exposure profile
Time-course ER degradation and gene suppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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